molecular formula C23H20N4OS B12582293 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12582293
M. Wt: 400.5 g/mol
InChI Key: KBORMSVFKNTPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 5. The quinoline moiety is linked via a sulfanyl bridge to an acetamide group, which is further connected to a 2-(1H-indol-3-yl)ethyl side chain.

The compound’s synthesis likely involves sequential alkylation and coupling reactions, analogous to methods used for structurally related quinoxaline derivatives (e.g., S-alkylation of thiol intermediates followed by amide bond formation) .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-cyano-7-methylquinolin-2-yl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H20N4OS/c1-15-6-7-16-11-18(12-24)23(27-21(16)10-15)29-14-22(28)25-9-8-17-13-26-20-5-3-2-4-19(17)20/h2-7,10-11,13,26H,8-9,14H2,1H3,(H,25,28)

InChI Key

KBORMSVFKNTPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C#N)SCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline and indole intermediates separately, followed by their coupling through a sulfanyl linkage.

    Quinoline Intermediate Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Indole Intermediate Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the quinoline and indole intermediates through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the quinoline and indole moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline and indole derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C23H20N4OS, with a molecular weight of approximately 400.5 g/mol. It features a sulfanyl group linking a quinoline moiety to an indole derivative attached to an ethyl chain. This combination of functional groups is believed to enhance its biological activity, making it an interesting subject for research.

Preliminary studies have indicated that 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibits promising biological activities, including:

  • Anticancer Properties : The compound may interact with specific enzymes and receptors involved in cellular signaling pathways related to proliferation and apoptosis. This suggests potential applications in cancer treatment.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating that this compound may also possess similar properties, potentially useful in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study investigating the cytotoxic effects of related compounds demonstrated significant inhibition of cancer cell proliferation. The mechanisms involved may include the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Potential : Another study highlighted the anti-inflammatory effects of compounds with similar structures, showing reduced edema and inflammation markers in animal models. This suggests that 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide could be developed as a therapeutic agent for inflammatory conditions.

Applications in Medicinal Chemistry

The unique combination of quinoline and indole structures provides several avenues for application:

Application Area Potential Uses Mechanism of Action
Cancer Therapy Targeting specific cancer typesInduction of apoptosis, modulation of signaling pathways
Anti-inflammatory Drugs Treatment of chronic inflammatory diseasesInhibition of pro-inflammatory cytokines
Antiviral Agents Potential use against viral infectionsInterference with viral replication processes

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood but is believed to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanyl-acetamide derivatives, which exhibit diverse biological activities. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity (IC₅₀ or MIC) Reference
2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide (Target) Quinoline 3-Cyano, 7-methyl, indol-3-yl-ethyl acetamide Inferred: Potential anticancer activity N/A
N-Butyl-2-(3-phenylquinoxalin-2-ylsulfanyl)-acetamide (9b) Quinoxaline Phenyl, n-butyl acetamide IC₅₀ = 1.9–7.52 µg/mL (HCT-116, MCF-7)
N-(2-Hydrazinocarbonyl-ethyl)-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide (10b) Quinoxaline Phenyl, hydrazinocarbonyl-ethyl acetamide IC₅₀ = 1.52 µg/mL (HCT-116), 2 µg/mL (MCF-7)
N-(2-(1H-indol-3-yl)ethyl)-8-hydroxyquinoline-7-carboxamide (13a) Quinoline 8-Hydroxy, carboxamide, indol-3-yl-ethyl Aβ1-42 aggregation inhibition (neuroprotective)
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (20) Triazole 4-Iodophenyl, triazole-sulfanyl MIC = 16 µg/mL (E. coli)

Key Observations:

Core Structure Impact: Quinoline vs. Quinoxaline: The target compound’s quinoline core (benzene fused with pyridine) differs from quinoxaline derivatives (benzene fused with pyrazine). Quinoxaline-based compounds (e.g., 9b, 10b) exhibit potent anticancer activity (IC₅₀ < 3 µg/mL), attributed to their planar structure enhancing DNA intercalation or thymidylate synthase (hTS) inhibition . Indole vs. Phenyl Substituents: The indole-ethyl side chain in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., hTS) compared to simpler phenyl groups in quinoxaline analogues .

Functional Group Contributions: Sulfanyl-Acetamide Linker: This moiety is conserved across analogues and critical for bioactivity. For example, compound 10b’s hydrazinocarbonyl-ethyl group improves solubility and hydrogen-bonding interactions with hTS, contributing to its low IC₅₀ .

Biological Activity: Anticancer Potential: While direct data for the target compound are unavailable, quinoxaline analogues (e.g., 10b) show IC₅₀ values superior to doxorubicin (3.23 µg/mL), suggesting the target’s structural similarities could translate to comparable efficacy . Antimicrobial Activity: Triazole-sulfanyl derivatives (e.g., compound 20) demonstrate antibacterial effects, but the target’s indole and quinoline groups likely shift its spectrum toward eukaryotic targets .

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Analogues

Compound Cell Line IC₅₀ (µg/mL) Reference
10b HCT-116 1.52
10b MCF-7 2.00
9b HCT-116 7.52
Doxorubicin HCT-116 3.23

Table 2: Structural Features Influencing Activity

Feature Impact on Activity Example Compound
Quinoxaline core Enhanced DNA intercalation and hTS inhibition 10b
Indole-ethyl side chain Improved hydrophobic interactions with enzyme pockets Target compound
Hydrazinocarbonyl group Increased solubility and hydrogen bonding 10b
Triazole-sulfanyl Broad-spectrum antimicrobial activity 20

Biological Activity

The compound 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a novel organic molecule characterized by its unique combination of quinoline and indole structures. This structural diversity is believed to contribute to its promising biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C23H20N4OSC_{23}H_{20}N_{4}OS, with a molecular weight of approximately 400.5 g/mol .

Preliminary studies suggest that the biological activity of this compound may involve interactions with specific enzymes and receptors, influencing cellular signaling pathways related to proliferation and apoptosis . The exact mechanisms are not fully understood but may include modulation of G protein-coupled receptors (GPCRs) and other cellular targets .

Biological Activities

The compound has demonstrated various biological activities, which include:

  • Anticancer Activity : Initial evaluations indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. For instance, it has shown potential in inhibiting the proliferation of human gastric carcinoma cells in a concentration-dependent manner .
  • Antioxidant Properties : The antioxidant activity of the compound has been assessed using various assays, indicating its potential to reduce oxidative stress in biological systems .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

Study Biological Activity Cell Lines Tested IC50 Values (µM)
Study 1AnticancerOCUM-2MD3 (gastric)88
Study 2AntioxidantMCF-7 (breast cancer)0.73 - 2.38
Study 3CytotoxicityPanc-1 (pancreatic)~9% cell viability reduction

Case Studies

  • Anticancer Evaluation : In vitro studies have shown that the compound significantly inhibits cell growth in gastric cancer cells, with an IC50 value indicating potent activity. This suggests its potential as a therapeutic agent against resistant cancer types .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound might inhibit key signaling pathways involved in cancer cell proliferation and survival, possibly through interactions with specific kinases or GPCRs .
  • Comparative Analysis : When compared to simpler analogs lacking the sulfanyl group, the dual functionality conferred by both quinoline and indole structures in this compound enhances its biological profile, making it a candidate for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.